molecular formula C11H15NO3 B8773781 4-Tert-butyl-1-methoxy-2-nitrobenzene

4-Tert-butyl-1-methoxy-2-nitrobenzene

Cat. No. B8773781
M. Wt: 209.24 g/mol
InChI Key: VGKBXJBNEFDGJL-UHFFFAOYSA-N
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Patent
US05777168

Procedure details

A solution of 8.2 g (50 mmole) of 4-tertbutylanisole in 15 ml of ethylene dichloride was placed in a 40 ml two necked round-bottomed flask equipped with a thermometer, a dropping funnel and magnetic stirring bar. The flask was placed in an ice-water bath and the contents were stirred and cooled. When the temperature reached +4° C., 4.72 g (3.32 ml, 52.4 mmol) of 70% nitric acid was added at such a rate that the temperature of the reaction mixture remained below 10° C. The completion of the acid addition took 15 minutes. Then the reaction mixture was stirred for 15 minutes while the flask was still immersed in the ice-water bath. After this time the reaction mixture was allowed to warm-up to 23° C. and left for 3 more hours with stirring to complete the nitration. The stirring was then stopped and the lower (organic) layer was collected. From this solution ethylene dichloride is removed by rotary evaporation at 40° C. under 20 mmHg and an oily residue was subjected to vacuum distillation. A 6" Vigreux column and a pressure of 1 mmHg was applied. These conditions afforded separation of the 4-nitroanisole bp 86° C. from 2-nitro-4-tertbutylanisole bp 102°-105° C. It resulted in the collection of 7.576 g of 99.1% pure 2-nitro-4-tertbutylanisole and 2.116 g of 96.4% pure 4-nitroanisole, mp 54° C. wth a total yield of 72.5% of 2-nitro-4-tertbutylanisole.
Quantity
8.2 g
Type
reactant
Reaction Step One
[Compound]
Name
two
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
3.32 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Five
Yield
96.4%

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[N+:13]([O-:16])([OH:15])=[O:14]>C(Cl)CCl>[N+:13]([C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][CH:6]=1)([O-:15])=[O:14].[N+:13]([C:9]1[CH:10]=[C:5]([C:1]([CH3:2])([CH3:4])[CH3:3])[CH:6]=[CH:7][C:8]=1[O:11][CH3:12])([O-:16])=[O:14]

Inputs

Step One
Name
Quantity
8.2 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)OC
Step Two
Name
two
Quantity
40 mL
Type
reactant
Smiles
Step Three
Name
Quantity
3.32 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
15 mL
Type
solvent
Smiles
C(CCl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
the contents were stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a thermometer, a dropping funnel and magnetic stirring bar
CUSTOM
Type
CUSTOM
Details
The flask was placed in an ice-water bath
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
reached +4° C.
CUSTOM
Type
CUSTOM
Details
remained below 10° C
ADDITION
Type
ADDITION
Details
The completion of the acid addition
STIRRING
Type
STIRRING
Details
Then the reaction mixture was stirred for 15 minutes while the flask
Duration
15 min
WAIT
Type
WAIT
Details
left for 3 more hours
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
the lower (organic) layer was collected
CUSTOM
Type
CUSTOM
Details
From this solution ethylene dichloride is removed by rotary evaporation at 40° C. under 20 mmHg
DISTILLATION
Type
DISTILLATION
Details
an oily residue was subjected to vacuum distillation
CUSTOM
Type
CUSTOM
Details
These conditions afforded
CUSTOM
Type
CUSTOM
Details
separation of the 4-nitroanisole bp 86° C. from 2-nitro-4-tertbutylanisole bp 102°-105° C

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.116 g
YIELD: PERCENTYIELD 96.4%
YIELD: CALCULATEDPERCENTYIELD 55.3%
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)C(C)(C)C)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05777168

Procedure details

A solution of 8.2 g (50 mmole) of 4-tertbutylanisole in 15 ml of ethylene dichloride was placed in a 40 ml two necked round-bottomed flask equipped with a thermometer, a dropping funnel and magnetic stirring bar. The flask was placed in an ice-water bath and the contents were stirred and cooled. When the temperature reached +4° C., 4.72 g (3.32 ml, 52.4 mmol) of 70% nitric acid was added at such a rate that the temperature of the reaction mixture remained below 10° C. The completion of the acid addition took 15 minutes. Then the reaction mixture was stirred for 15 minutes while the flask was still immersed in the ice-water bath. After this time the reaction mixture was allowed to warm-up to 23° C. and left for 3 more hours with stirring to complete the nitration. The stirring was then stopped and the lower (organic) layer was collected. From this solution ethylene dichloride is removed by rotary evaporation at 40° C. under 20 mmHg and an oily residue was subjected to vacuum distillation. A 6" Vigreux column and a pressure of 1 mmHg was applied. These conditions afforded separation of the 4-nitroanisole bp 86° C. from 2-nitro-4-tertbutylanisole bp 102°-105° C. It resulted in the collection of 7.576 g of 99.1% pure 2-nitro-4-tertbutylanisole and 2.116 g of 96.4% pure 4-nitroanisole, mp 54° C. wth a total yield of 72.5% of 2-nitro-4-tertbutylanisole.
Quantity
8.2 g
Type
reactant
Reaction Step One
[Compound]
Name
two
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
3.32 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Five
Yield
96.4%

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[N+:13]([O-:16])([OH:15])=[O:14]>C(Cl)CCl>[N+:13]([C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][CH:6]=1)([O-:15])=[O:14].[N+:13]([C:9]1[CH:10]=[C:5]([C:1]([CH3:2])([CH3:4])[CH3:3])[CH:6]=[CH:7][C:8]=1[O:11][CH3:12])([O-:16])=[O:14]

Inputs

Step One
Name
Quantity
8.2 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)OC
Step Two
Name
two
Quantity
40 mL
Type
reactant
Smiles
Step Three
Name
Quantity
3.32 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
15 mL
Type
solvent
Smiles
C(CCl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
the contents were stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a thermometer, a dropping funnel and magnetic stirring bar
CUSTOM
Type
CUSTOM
Details
The flask was placed in an ice-water bath
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
reached +4° C.
CUSTOM
Type
CUSTOM
Details
remained below 10° C
ADDITION
Type
ADDITION
Details
The completion of the acid addition
STIRRING
Type
STIRRING
Details
Then the reaction mixture was stirred for 15 minutes while the flask
Duration
15 min
WAIT
Type
WAIT
Details
left for 3 more hours
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
the lower (organic) layer was collected
CUSTOM
Type
CUSTOM
Details
From this solution ethylene dichloride is removed by rotary evaporation at 40° C. under 20 mmHg
DISTILLATION
Type
DISTILLATION
Details
an oily residue was subjected to vacuum distillation
CUSTOM
Type
CUSTOM
Details
These conditions afforded
CUSTOM
Type
CUSTOM
Details
separation of the 4-nitroanisole bp 86° C. from 2-nitro-4-tertbutylanisole bp 102°-105° C

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.116 g
YIELD: PERCENTYIELD 96.4%
YIELD: CALCULATEDPERCENTYIELD 55.3%
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)C(C)(C)C)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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